molecular formula C19H22N4O2S B2945800 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172014-50-4

1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2945800
CAS RN: 1172014-50-4
M. Wt: 370.47
InChI Key: MONCWXAPXKYDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as PPT, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). It is commonly used in scientific research to study the mechanism of action of estrogen receptors and its effects on the body.

Mechanism of Action

1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide binds to estrogen receptors and modulates their activity by inducing conformational changes in the receptor protein. This, in turn, affects the expression of genes that are regulated by estrogen receptors. 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to selectively activate estrogen receptor beta (ERβ) and inhibit estrogen receptor alpha (ERα) in various tissues, including the brain, bone, and breast.
Biochemical and Physiological Effects:
1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to improve bone mineral density and reduce bone loss in animal models of osteoporosis. It also has cardioprotective effects and can reduce the risk of cardiovascular disease. Additionally, 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been shown to have anti-cancer properties and can inhibit the growth of breast cancer cells.

Advantages and Limitations for Lab Experiments

1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has several advantages as a tool for scientific research. It is highly selective for estrogen receptor beta, which allows researchers to study the specific effects of ERβ activation or inhibition. It is also relatively stable and easy to work with in laboratory experiments. However, 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide also has some limitations. It has low bioavailability and can be difficult to administer in vivo. Additionally, its effects on estrogen receptors can be influenced by other factors, such as the presence of co-regulators or other signaling pathways.

Future Directions

There are several future directions for research on 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for osteoporosis and other bone diseases. Another area of interest is its potential as a cardioprotective agent. Additionally, there is ongoing research on the use of 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide as a tool to study the role of estrogen receptors in cancer development and progression. Further research is needed to fully understand the potential of 1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide as a therapeutic agent and a tool for scientific research.

Synthesis Methods

1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is synthesized by a series of chemical reactions that involve the condensation of 4-propoxybenzaldehyde with thiosemicarbazide, followed by the cyclization of the resulting product with ethyl acetoacetate. The final product is obtained by reacting the intermediate compound with 3-methyl-1-phenyl-5-pyrazolone in the presence of a base.

Scientific Research Applications

1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is widely used in scientific research as a tool to study the mechanism of action of estrogen receptors. It is a selective estrogen receptor modulator, which means that it can selectively bind to and activate or inhibit specific estrogen receptors in the body. This property makes it a valuable tool in studying the role of estrogen receptors in various physiological processes, such as bone metabolism, cardiovascular function, and cancer development.

properties

IUPAC Name

2-ethyl-5-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-4-10-25-15-8-6-14(7-9-15)16-12-26-19(20-16)21-18(24)17-11-13(3)22-23(17)5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONCWXAPXKYDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NN3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

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